![molecular formula C18H19NO5S B2357047 methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate CAS No. 1327195-80-1](/img/structure/B2357047.png)
methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MEPA and its chemical formula is C20H21NO5S.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Vinyl Sulfones in Organic Synthesis : Vinyl phenyl sulfone and similar compounds have been used in reactions with diphenyldiazomethane, leading to the formation of pyrazolines and pyrazoles. These reactions are significant in the field of organic synthesis (Vasin et al., 2015).
Atom-Transfer Radical Cyclizations : Methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate has been used in reactions with N-BOC-allylamine, leading to the creation of compounds with potential applications in synthetic organic chemistry (Flynn et al., 1992).
Material Science and Polymers
Photochromic Properties in Polymers : Methylacrylate monomers, including those with sulfonamide groups, have been synthesized and used to prepare polymers showing photochromic properties. This has applications in the field of material science, particularly in creating materials that change color or opacity in response to light (Ortyl et al., 2002).
Functional Modification of Hydrogels : Poly vinyl alcohol/acrylic acid hydrogels have been modified using various amine compounds, including those with sulfonamide groups. This research is relevant for medical applications due to the improved antibacterial and antifungal activities of the modified polymers (Aly & El-Mohdy, 2015).
Electrochemical Studies : Methyl 2-[p-nitrophenyl(hydroxy)methyl]acrylate, a compound structurally similar to the query, has been studied electrochemically. This research aids in understanding its potential as an anticancer drug and its reactivity toward specific biological molecules (Goulart et al., 2007).
Propriétés
IUPAC Name |
methyl (Z)-2-(benzenesulfonyl)-3-(4-ethoxyanilino)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-3-24-15-11-9-14(10-12-15)19-13-17(18(20)23-2)25(21,22)16-7-5-4-6-8-16/h4-13,19H,3H2,1-2H3/b17-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXFDNAWVPJXOG-LGMDPLHJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

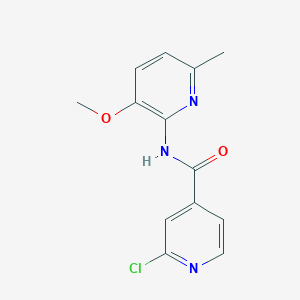
![N-[3-methyl-4-(pyrrolidin-1-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2356965.png)
![Methyl (E)-4-oxo-4-(2-propan-2-ylspiro[5,6-dihydro-4H-indazole-7,4'-piperidine]-1'-yl)but-2-enoate](/img/structure/B2356966.png)
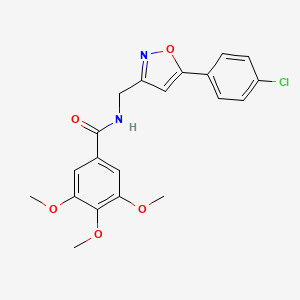
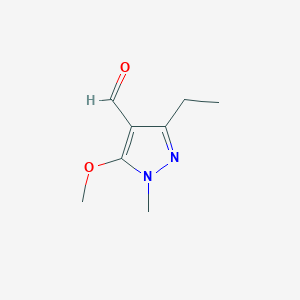
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2356971.png)
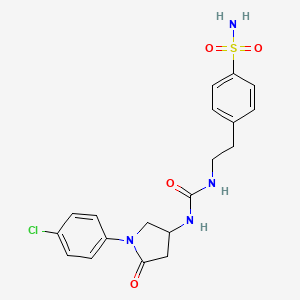
![3-[(Benzyloxy)methyl]-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B2356974.png)
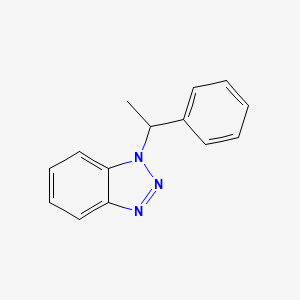
![Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate](/img/structure/B2356978.png)
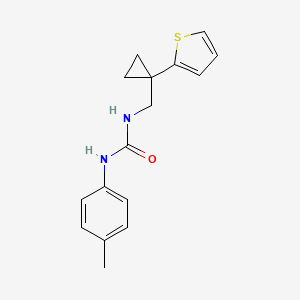
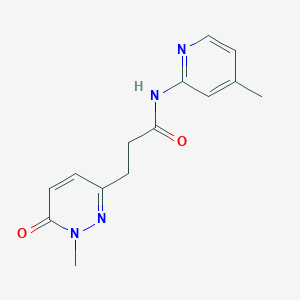

![Ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2356987.png)